(1-Propoxycyclopentyl)methanamine
Description
(1-Propoxycyclopentyl)methanamine is a cyclopentane-derived primary amine featuring a propoxy group (–OCH₂CH₂CH₃) and a methanamine (–CH₂NH₂) substituent at the 1-position of the cyclopentyl ring. The propoxy group distinguishes it from similar compounds with aromatic or halogenated substituents, likely influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-propoxycyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-9(8-10)5-3-4-6-9/h2-8,10H2,1H3 |
InChI Key |
FODFXUMJKYCVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propoxycyclopentyl)methanamine typically involves the reaction of cyclopentylmethanamine with propyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the propoxy group. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (1-Propoxycyclopentyl)methanamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The compound is often purified using techniques such as distillation or crystallization to achieve the desired level of purity for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Propoxycyclopentyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmethanone derivatives, while reduction can produce cyclopentylmethanol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Propoxycyclopentyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of (1-Propoxycyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research to fully understand its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares (1-Propoxycyclopentyl)methanamine with key analogs, highlighting substituent effects:
*Note: Data for (1-Propoxycyclopentyl)methanamine is inferred from structural analogs.
Key Observations:
- The propoxy group, being an ether, may balance solubility and lipophilicity.
- Halogen Effects : Chlorine substituents (e.g., ) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or binding interactions.
Biological Activity
(1-Propoxycyclopentyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H17N
- Molecular Weight : 167.25 g/mol
- IUPAC Name : (1-Propoxycyclopentyl)methanamine
The biological activity of (1-Propoxycyclopentyl)methanamine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and norepinephrine receptors, which are crucial in regulating mood, anxiety, and other physiological processes.
Biological Activity Overview
Research indicates that (1-Propoxycyclopentyl)methanamine exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can influence serotonin levels, suggesting potential antidepressant properties.
- Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
- Anti-inflammatory Activity : Some analogs have demonstrated the ability to reduce inflammation markers, indicating possible applications in treating inflammatory disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine levels | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Study 1: Antidepressant Potential
A study conducted on a series of methanamine derivatives, including (1-Propoxycyclopentyl)methanamine, assessed their effects on depression-like behaviors in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant activity.
Case Study 2: Neuroprotection in Oxidative Stress Models
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that (1-Propoxycyclopentyl)methanamine significantly reduced cell death compared to control groups. This neuroprotective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.
Research Findings
Recent findings have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of (1-Propoxycyclopentyl)methanamine. Variations in substituents on the cyclopentyl ring have been shown to alter receptor affinity and efficacy, which can be critical for developing more potent analogs.
Table 2: Structure-Activity Relationships
| Compound Variant | Receptor Affinity (Ki) | Biological Activity |
|---|---|---|
| Parent Compound | 50 nM | Moderate antidepressant |
| Methyl-substituted variant | 20 nM | Enhanced antidepressant |
| Ethyl-substituted variant | 15 nM | Strong neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
